molecular formula C11H15NO2 B14864376 (alpha-S,beta-S)-alpha-amino-beta-methyl-benzenebutanoic acid

(alpha-S,beta-S)-alpha-amino-beta-methyl-benzenebutanoic acid

Cat. No.: B14864376
M. Wt: 193.24 g/mol
InChI Key: ALEINGLALXWPOR-WPRPVWTQSA-N
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Description

(3S)-4-Phenyl-L-valine: is an amino acid derivative with a phenyl group attached to the fourth carbon of the valine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-4-Phenyl-L-valine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted α-keto acid, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the appropriate solvent to facilitate the reaction.

Industrial Production Methods: Industrial production of (3S)-4-Phenyl-L-valine may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: (3S)-4-Phenyl-L-valine can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

(3S)-4-Phenyl-L-valine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in protein structure and function.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which (3S)-4-Phenyl-L-valine exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The phenyl group can enhance binding affinity and specificity, while the valine structure can influence the compound’s overall conformation and activity. Pathways involved may include protein synthesis and metabolic processes.

Comparison with Similar Compounds

    L-Valine: A standard amino acid without the phenyl group.

    L-Phenylalanine: An amino acid with a phenyl group attached to the α-carbon.

    (3S)-4-Phenyl-L-alanine: Similar structure but with the phenyl group attached to the α-carbon instead of the fourth carbon.

Uniqueness: (3S)-4-Phenyl-L-valine is unique due to the specific positioning of the phenyl group, which can confer distinct chemical and biological properties compared to other amino acids. This unique structure can influence its reactivity and interactions with biological molecules, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(2S,3S)-2-amino-3-methyl-4-phenylbutanoic acid

InChI

InChI=1S/C11H15NO2/c1-8(10(12)11(13)14)7-9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14)/t8-,10-/m0/s1

InChI Key

ALEINGLALXWPOR-WPRPVWTQSA-N

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)[C@@H](C(=O)O)N

Canonical SMILES

CC(CC1=CC=CC=C1)C(C(=O)O)N

Origin of Product

United States

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